molecular formula C11H12O5 B3022341 Methyl 4-(2-methoxy-2-oxoethoxy)benzoate CAS No. 35005-30-2

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

Cat. No. B3022341
CAS RN: 35005-30-2
M. Wt: 224.21 g/mol
InChI Key: KNKLWCHCJYAQKD-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate is a chemical compound that is part of a broader class of oxygen-functionalized aromatic compounds. It is characterized by the presence of a benzoate group and a methoxyethoxy substituent, which may influence its reactivity and physical properties. Although the provided papers do not directly discuss this compound, they offer insights into similar molecules and their behaviors, which can be extrapolated to hypothesize about the properties and potential applications of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate.

Synthesis Analysis

The synthesis of related compounds, such as 4H-1,2-benzoxazine derivatives with various electron-withdrawing substituents, has been achieved through methods that could potentially be adapted for the synthesis of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate . The process optimization of a similar compound, Methyl 2-Methoxy-5-Aminosulfonyl Benzoate, involved multiple steps including etherification and esterification, which could be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate can be inferred to some extent from studies on similar compounds. For instance, the crystal structures of methyl 4-bromo-2-(methoxymethoxy)benzoate have been analyzed, revealing two-dimensional architectures formed by hydrogen bonds and halogen interactions . These findings suggest that Methyl 4-(2-methoxy-2-oxoethoxy)benzoate may also exhibit specific intermolecular interactions that could affect its crystalline properties.

Chemical Reactions Analysis

The reactivity of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate can be speculated based on the behavior of structurally related compounds. For example, the electrochemical oxidation of catechol derivatives has been studied, leading to methoxylation reactions and the formation of o-benzoquinone derivatives . This indicates that Methyl 4-(2-methoxy-2-oxoethoxy)benzoate might undergo similar oxidation reactions under appropriate conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 4-(2-methoxy-2-oxoethoxy)benzoate can be estimated by examining the properties of analogous compounds. For instance, methyl 4-(4-alkoxystyryl)benzoates have been synthesized and found to be thermally stable up to 200°C, with liquid crystalline and fluorescence properties . This suggests that Methyl 4-(2-methoxy-2-oxoethoxy)benzoate may also exhibit thermal stability and potentially interesting optical properties.

properties

IUPAC Name

methyl 4-(2-methoxy-2-oxoethoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-10(12)7-16-9-5-3-8(4-6-9)11(13)15-2/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNKLWCHCJYAQKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358320
Record name methyl 4-(2-methoxy-2-oxoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-methoxy-2-oxoethoxy)benzoate

CAS RN

35005-30-2
Record name methyl 4-(2-methoxy-2-oxoethoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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